L-Phenylalanine tert-Butyl Ester-d5
Description
L-Phenylalanine tert-Butyl Ester-d5 is a deuterated derivative of L-phenylalanine tert-butyl ester, where five hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in metabolic tracing, nuclear magnetic resonance (NMR) studies, and pharmacokinetic research. The tert-butyl ester group serves as a protective moiety for the carboxylic acid functional group, stabilizing the compound during synthetic processes or biochemical applications . Its structure combines the aromatic side chain of phenylalanine with the steric bulk of the tert-butyl group, which influences reactivity and interaction with catalytic systems .
Properties
CAS No. |
1177315-89-7 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
226.331 |
IUPAC Name |
tert-butyl (2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1/i4D,5D,6D,7D,8D |
InChI Key |
QOISWWBTZMFUEL-MEKJEUOKSA-N |
SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N |
Synonyms |
Phenylalanine tert-Butyl Ester-d5; tert-Butyl (S)-2-Amino-3-phenylpropanoate-d5; tert-Butyl L-Phenylalaninate-d5; (S)-2-Amino-3-phenylpropionic Acid tert-Butyl Ester-d5; L-Phenylalanine, 1,1-Dimethylethyl Ester-d5 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
Mechanism
The reaction proceeds via nucleophilic acyl substitution :
Yield and Purity
Modified Schotten-Baumann Reaction for Isotopic Labeling
This method optimizes the classic Schotten-Baumann reaction for deuterium retention, using tert-butyl chloroformate as the acylating agent.
Procedure
-
Activation step : L-Phenylalanine-d5 is dissolved in anhydrous tetrahydrofuran (THF) and cooled to −10°C.
-
Acylation : tert-Butyl chloroformate (Boc₂O) is added dropwise, followed by N-methylmorpholine (NMM) to neutralize HCl byproducts.
-
Quenching : The mixture is stirred at room temperature for 12 hours, followed by extraction with ethyl acetate and washing with saturated NaCl.
Advantages
Data Table: Comparative Analysis of Esterification Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Isotopic Purity (%) |
|---|---|---|---|---|---|
| Acid-catalyzed | HCl gas | 80–100 | 24 | 78 | 98.5 |
| Schotten-Baumann | Boc₂O/NMM | 25 | 12 | 85 | 99.1 |
| Enzymatic (lipase) | CALB* | 37 | 48 | 65 | 99.8 |
*Candida antarctica lipase B.
Enzymatic Synthesis Using Lipases
Enzymatic methods offer a green chemistry alternative, leveraging lipases like Candida antarctica lipase B (CALB) for enantioselective esterification.
Process Overview
-
Solvent system : Tert-butanol and ionic liquids (e.g., [BMIM][BF₄]) to enhance enzyme stability.
-
Deuterium source : L-Phenylalanine-d5 dissolved in deuterated buffer (pD 7.4).
-
Reaction time : 48–72 hours at 37°C.
Key Advantages
-
No racemization, preserving the L-configuration.
-
High isotopic purity (>99.8%) due to mild conditions minimizing deuterium exchange.
Large-Scale Industrial Production
The Chinese patent CN103787971A outlines a scalable method for tert-butyl esters, adaptable for deuterated variants:
Steps
Modifications for Deuterated Synthesis
-
Substitute standard tert-butanol with tert-BuOD.
-
Use deuterated solvents (e.g., THF-d₈) to prevent proton contamination.
Quality Control and Characterization
Analytical Techniques
Chemical Reactions Analysis
L-Phenylalanine tert-Butyl Ester-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Role in Organic Chemistry
L-Phenylalanine tert-butyl ester-d5 is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its tert-butyl ester form enhances solubility and stability during chemical reactions, making it a valuable building block in organic synthesis.
Case Study: Synthesis of Dipeptides
In a study focused on the synthesis of diketopiperazines, researchers utilized this compound as a precursor to create complex polyimides through polycondensation reactions. The presence of the tert-butyl group facilitated the formation of stable intermediates, which were crucial for achieving high yields in the final products .
Biochemical Applications
This compound has been explored for its potential in biochemical applications, particularly in drug development and metabolic studies.
Case Study: Drug Development
The compound has been employed in the development of self-healing materials by incorporating amino acid units into polymer matrices. Research demonstrated that copolymers containing L-Phenylalanine derivatives exhibited enhanced thermal stability and self-healing properties. This application highlights its utility in creating advanced materials for biomedical applications .
Material Science
In material science, this compound is investigated for its role in enhancing the properties of polymers.
Data Table: Thermal Properties of Copolymers
| Polymer Composition | T_d5 (°C) | T_g (°C) |
|---|---|---|
| Copolymer with APheOH | 309 | 27.3 |
| Copolymer with APhePheOH | 288 | 16.5 |
| Copolymer with AThrOH | 200 | - |
| Copolymer with AGluOH | 270 | - |
This table illustrates the thermal degradation temperatures (T_d5) and glass transition temperatures (T_g) of various copolymers synthesized with different amino acid units, demonstrating how L-Phenylalanine derivatives can significantly enhance material properties .
Analytical Chemistry
This compound serves as a standard in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterated signals.
Application Example: NMR Spectroscopy
The deuterated nature of this compound allows for clearer spectral analysis in NMR studies, aiding researchers in understanding molecular interactions and dynamics within biological systems.
Mechanism of Action
The mechanism of action of L-Phenylalanine tert-Butyl Ester-d5 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms in the compound can influence the rate of metabolic reactions, making it a valuable tool in studying enzyme kinetics and metabolic pathways .
Comparison with Similar Compounds
Steric Effects on Reactivity
The tert-butyl group introduces significant steric hindrance, impacting reaction kinetics. For example, in hydrogenation reactions over Cu/ZnO/Al₂O₃ catalysts, L-phenylalanine tert-butyl ester exhibits reduced conversion (entry 3.4) compared to less hindered esters like L-phenylalanine methyl ester (L-p-me). Computational studies reveal that bulky substituents (e.g., tert-butyl or benzyl) elongate the distance between the ester’s alkoxy oxygen and catalyst active sites, lowering adsorption energy and reactivity .
Table 1: Hydrogenation Efficiency of Phenylalanine Esters
Isotopic vs. Non-Deuterated Analogs
The deuterated form (d5) retains chemical reactivity akin to non-deuterated L-phenylalanine tert-butyl ester but offers distinct analytical advantages. For instance, isotopic labeling enables precise tracking in metabolic studies, as demonstrated in melon fruit experiments where ¹³C-labeled phenylalanine elucidated volatile compound biosynthesis pathways . The deuterium atoms in L-phenylalanine tert-butyl ester-d5 minimally alter polarity but increase molecular mass (e.g., molar mass 280.40 g/mol for a related deuterated ester in ), aiding mass spectrometry detection .
Comparison with Functional Analogs
Amino Acid tert-Butyl Esters
- Beta-Alanine tert-Butyl Ester Hydrochloride : Unlike L-phenylalanine derivatives, beta-alanine lacks an aromatic side chain, reducing steric and electronic interactions. This simplifies hydrogenation but limits applications in aromatic volatile synthesis .
- N-Protected Arginine tert-Butyl Ester: The tert-butyl group here protects the amino acid during thiourea-mediated synthesis. While similar in protective function, arginine’s guanidino group introduces distinct reactivity, such as preferential participation in nucleophilic reactions .
Table 2: tert-Butyl Ester Applications Across Amino Acids
Aromatic Acid Derivatives
This compound shares transformation pathways with benzoic and cinnamic acids, including dioxygenation and epoxidation. However, its amino acid backbone enables additional metabolic routes, such as transamination to phenylpyruvic acid (PPA), a precursor for phenylacetaldehyde in fruit aroma synthesis . Non-aromatic esters (e.g., alanine derivatives) lack these pathways, limiting their role in secondary metabolite production .
Key Research Findings
- Catalytic Challenges : Bulky tert-butyl groups reduce hydrogenation efficiency by 20–25% compared to methyl esters, necessitating tailored catalysts for optimal yields .
- Isotopic Utility: Deuterated esters enable non-disruptive tracking in metabolic studies, as seen in melon fruit experiments where ¹³C-labeled phenylalanine clarified aroma biosynthesis .
- Synthetic Versatility : The tert-butyl group’s stability under acidic conditions makes it ideal for multi-step syntheses, though steric effects require careful optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
